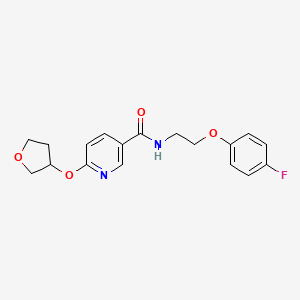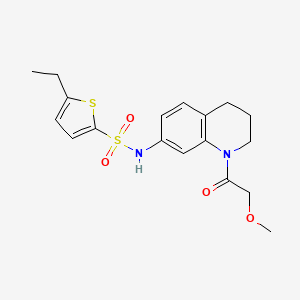![molecular formula C17H10ClN5S B2398097 2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile CAS No. 861210-73-3](/img/structure/B2398097.png)
2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile” is a chemical compound with the linear formula C16H10Cl2N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula C16H10Cl2N2OS . For a more detailed structural analysis, specialized software or databases like ChemSpider can be used .Physical And Chemical Properties Analysis
The compound has a molecular weight of 349.241 . For more detailed physical and chemical properties, further experimental analysis would be required.Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized various derivatives incorporating pyrazole and pyridine moieties, aiming to explore their chemical properties and potential applications. For instance, the synthesis of pyrido-thieno-pyrimidine derivatives incorporating a pyrazole moiety involved reactions with active methylene compounds to afford respective derivatives, further elaborated into arylidene-, arylazo-pyrazolinone, and azolo-triazine derivatives (Gomha, El-Idreesy, Mabrouk, & Sayed, 2017). This demonstrates the compound's versatility in synthesizing heterocyclic structures with varied potential applications.
Another study focused on the development of novel functionalized analogs of tricyanofuran-containing push-pull chromophores, highlighting the compound's role in creating materials with significant optical properties. These chromophores, functionalized analogs of widely used tricyanofuran series, show promise for applications in materials science (Belikov, Fedoseev, Ievlev, & Ershov, 2018).
Potential Biological Activities
The exploration of new heterocyclic compounds, such as pyrido[1,2-a]pyrimidine derivatives, has indicated potent antioxidant properties. This area of research demonstrates the compound's applicability in developing pharmaceutical agents with antioxidant capabilities (Vartale, Halikar, Pawar, & Tawde, 2016).
Additionally, the synthesis of novel analgesic agents through the creation of trisubstituted pyrazoles containing thiophene, 2-alkyloxypyridine, and thieno[2,3-d]pyrimidine heterocycles showcases the compound's potential in the development of new pain management solutions. Certain analogs demonstrated significant analgesic effects, highlighting the therapeutic potential of these derivatives (Khalifa, Fahmy, Nossier, Amr, & Herqash, 2019).
Material Science Applications
- The compound and its derivatives have also been investigated for their application in organic electronics, particularly in the synthesis of red luminescent non-symmetric styryl-4H-pyran-4-ylidene fragment containing derivatives. These materials exhibit potential for use in organic light-emitting diodes (OLEDs), showcasing the compound's relevance in advancing OLED technology (Zarins, Jubels, & Kokars, 2011).
Safety and Hazards
properties
IUPAC Name |
2-[[1-[4-(3-chlorothiophen-2-yl)-6-methylpyrimidin-2-yl]pyrrol-2-yl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN5S/c1-11-7-15(16-14(18)4-6-24-16)22-17(21-11)23-5-2-3-13(23)8-12(9-19)10-20/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMUPFLBIMIOIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2C=C(C#N)C#N)C3=C(C=CS3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

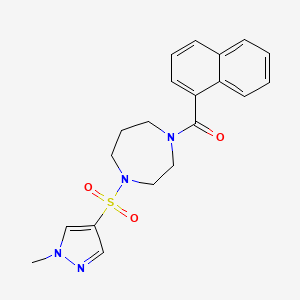

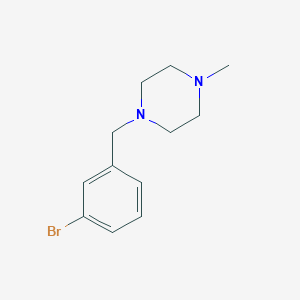
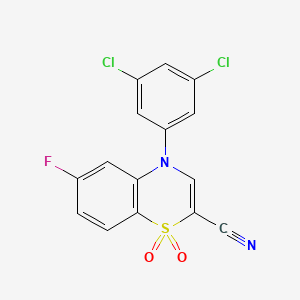
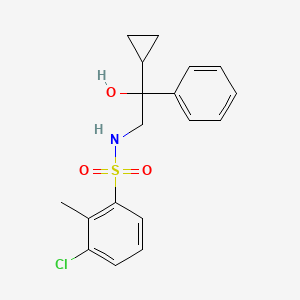
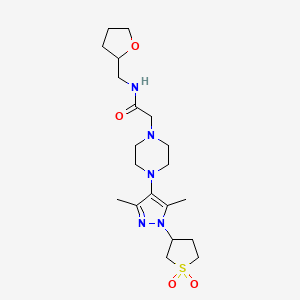
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-3-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2398024.png)
![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2398025.png)


![2-(3,5-dimethylisoxazol-4-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2398028.png)

